(NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine
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Overview
Description
(NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a hydroxylamine group and a dibenzothiophene moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine typically involves multi-step organic reactions. One common method includes the reaction of dibenzothiophene derivatives with hydroxylamine under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
(NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler compound with similar functional groups but lacking the dibenzothiophene moiety.
Dibenzothiophene: A related compound that forms the core structure of (NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine.
Aryl-hydroxylamines: Compounds with similar hydroxylamine groups attached to aromatic rings.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(NE)-N-[(9E)-9-hydroxyimino-2,3,4,6,7,8-hexahydrodibenzothiophen-1-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-13-7-3-1-5-9-11(7)12-8(14-16)4-2-6-10(12)17-9/h15-16H,1-6H2/b13-7+,14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEVIVUDBCMOIZ-FNCQTZNRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)C3=C(S2)CCCC3=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/C2=C(C1)SC3=C2/C(=N/O)/CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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